3-cyano-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]benzamide
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Overview
Description
3-cyano-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]benzamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are extensively used in the synthesis of various heterocyclic compounds. The presence of the cyano group and the thiazole ring in its structure makes it a valuable compound in medicinal chemistry and other scientific research fields.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that cyanoacetamide-n-derivatives, which this compound is a part of, are extensively used as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .
Biochemical Pathways
Thiazole derivatives, which this compound contains, are known to interact with various biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been reported to have diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]benzamide can be achieved through the cyanoacetylation of amines. This involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . Some common methods include:
Neat Methods: Stirring the reactants without solvent at room temperature.
Stirring without Solvent at Steam Bath: Stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.
Industrial Production Methods
Industrial production of cyanoacetamides, including this compound, typically involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the cyano group or other functional groups in the compound.
Substitution: The active hydrogen on the cyanoacetamide moiety can participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxo derivatives, while substitution reactions can yield various substituted cyanoacetamides .
Scientific Research Applications
3-cyano-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-cyano-N-(4-methylbenzyl)benzamide
- N-(cyano(phenyl)methyl)benzamide
- 4-cyano-N-(2-propynyl)benzamide
Uniqueness
3-cyano-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]benzamide is unique due to the presence of the cyclohexylthiazole moiety, which imparts distinct chemical and biological properties compared to other cyanoacetamides. This uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
3-cyano-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c19-10-13-5-4-8-15(9-13)18(22)20-11-17-21-16(12-23-17)14-6-2-1-3-7-14/h4-5,8-9,12,14H,1-3,6-7,11H2,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSPYSWGAKLEFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=N2)CNC(=O)C3=CC=CC(=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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